2-(4-Methylpiperazin-1-yl)isonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

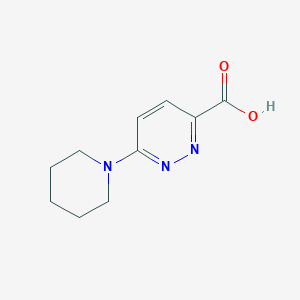

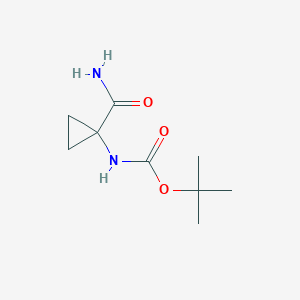

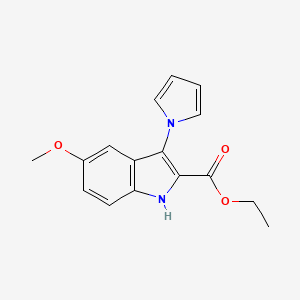

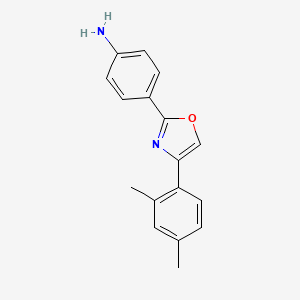

“2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is a derivative of isonicotinonitrile and contains a piperazine ring with a methyl group attached to it . It is commonly used in the development of pharmaceutical drugs .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” often involves nucleophilic substitution reactions . For instance, a new piperazine compound was synthesized via the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .Molecular Structure Analysis

The molecular formula of “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is C11H14N4 . It has a molecular weight of 202.25600 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” include a molecular weight of 202.25600 and a molecular formula of C11H14N4 . The exact mass is 202.12200 . The LogP value, which represents the compound’s lipophilicity, is 0.70798 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution, offering insights into the chemical properties and synthesis methods of related compounds (Mishriky & Moustafa, 2013).

Anticancer Activity

- Certain derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines demonstrated significant anticancer activity, highlighting the potential of related compounds in cancer treatment (Konovalenko et al., 2022).

- Novel thiophene-2-carboxaldehyde derivatives, including 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide, showed promising antibacterial, antifungal, and anticancer activities (Shareef et al., 2016).

Structure-Activity Relationship Studies

- Research on 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, provided insights into the structural factors influencing their biological activity, particularly in pain and anti-inflammatory models (Altenbach et al., 2008).

Glucosidase Inhibitors and Antioxidant Activity

- Benzimidazole derivatives containing a 4-methylpiperazin-1-yl group showed potential as glucosidase inhibitors and exhibited significant antioxidant activities, suggesting their utility in treating related disorders (Özil et al., 2018).

Antimycobacterial Agents

- Benzonitrile/nicotinonitrile based s-triazines, synthesized using 4-methylpiperazin-1-yl groups, demonstrated strong antimycobacterial activity, indicating their potential in treating tuberculosis (Patel et al., 2014).

Analgesic Properties

- Structural characterization of analgesic isothiazolopyridines, including derivatives with 4-methylpiperazin-1-yl groups, provided insights into their molecular structures and potential analgesic applications (Karczmarzyk & Malinka, 2008).

Synthesis of Key Pharmaceutical Intermediates

- Efficient synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for pharmaceuticals like imatinib, demonstrated the utility of 4-methylpiperazin-1-yl in drug synthesis (Koroleva et al., 2012).

Crystal Structure Analysis

- Crystal structure studies of compounds such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole contributed to understanding the molecular conformation and potential biological activities of similar compounds (Ozbey et al., 2001).

Safety And Hazards

“2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJVBUCVQRYCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610265 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)isonicotinonitrile | |

CAS RN |

1016501-27-1 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)